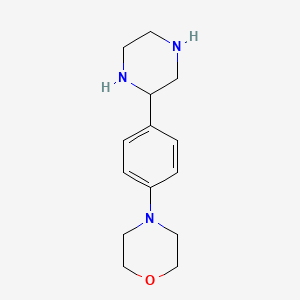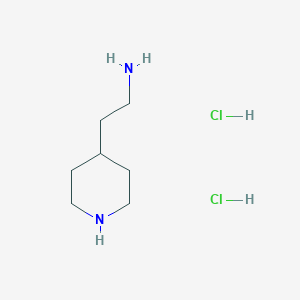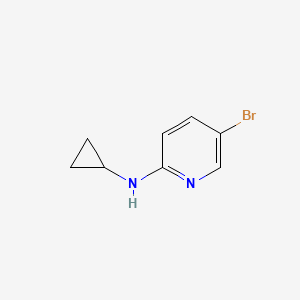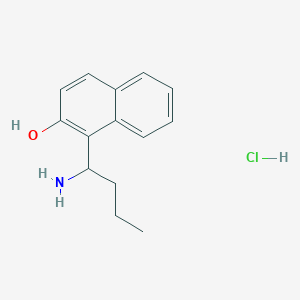
1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related naphthalene derivatives and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the synthesis and structural analysis of naphthalene derivatives with different substituents have been reported, which could be relevant to understanding the synthesis and structure of "1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride" .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves condensation reactions, as seen in the synthesis of 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, which was obtained through a Mannich condensation reaction using 2-aminopyridine, naphthalene-2-ol, and formaldehyde . Similarly, the antihypertensive drug 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride was synthesized starting with 1-naphthol . These methods could potentially be adapted for the synthesis of "1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride" by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often non-planar due to the presence of substituents that introduce steric hindrance and influence the overall geometry of the molecule. For example, the dihedral angle between the naphthaldeyde plane and the 4-chloroaniline plane in one of the studied compounds is 20.1(3)°, indicating a non-planar structure . Density Functional Theory (DFT) calculations and spectroscopic techniques are commonly used to determine the structural details of such compounds .
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions, including tautomerism and electrochemical reduction. The keto–enol tautomerism and the presence of intramolecular hydrogen bonds have been observed in some naphthalene derivatives . Electrochemical studies have shown that naphthalene derivatives can undergo reduction processes involving electron transfer, as seen in the electrochemical reduction mechanism of 1-[N-(2-pyridyl)aminomethylidene]-2(1H)-naphthalenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their functional groups and molecular structure. For instance, the presence of a hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide contributes to its potent inhibition of aminopeptidase N and anti-angiogenic activity . The vibrational analysis data from spectroscopic studies can provide evidence for intermolecular hydrogen bonding interactions . Additionally, the thermal stability of these compounds can be assessed using thermogravimetric analysis (TG/DSC) .
Mechanism of Action
Target of Action
It is known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors
Mode of Action
Amines, including this compound, are known to form imine derivatives, also known as schiff bases, when they react with aldehydes and ketones . This reaction is acid-catalyzed and reversible, similar to acetal formation . The compound may interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
It is known that indole derivatives can have diverse biological activities, suggesting that this compound may have a wide range of effects at the molecular and cellular level
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of amines
properties
IUPAC Name |
1-(1-aminobutyl)naphthalen-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-2-5-12(15)14-11-7-4-3-6-10(11)8-9-13(14)16;/h3-4,6-9,12,16H,2,5,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWSKCONSVMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582206 |
Source


|
| Record name | 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915781-02-1 |
Source


|
| Record name | 2-Naphthalenol, 1-(1-aminobutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915781-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




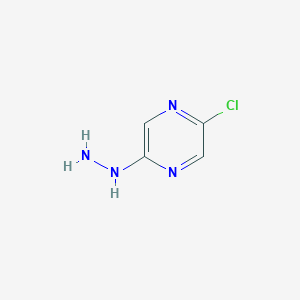
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)
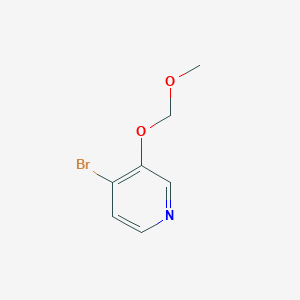


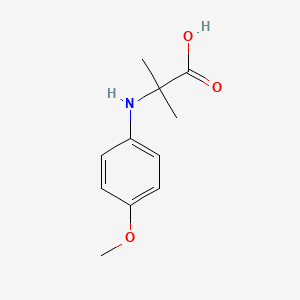
![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)
